molecular formula C8H6ClN3S B11779277 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol

Cat. No.: B11779277
M. Wt: 211.67 g/mol
InChI Key: DIUJBTIMEUIGHV-UHFFFAOYSA-N
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Description

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol (CAS 1263363-54-7) is a high-purity chemical building block of significant interest in medicinal chemistry. Its molecular structure incorporates two privileged pharmacophores: the pyrrole ring and the 4-thiopyrimidine scaffold. Pyrrole derivatives are widely investigated for their diverse biological activities, including potent antibacterial and antitubercular properties . Meanwhile, the pyrimidine-4-thiol moiety is a versatile scaffold known to exhibit a range of biological activities such as antimicrobial, antiviral, and anticancer effects . This combination makes the compound a valuable precursor for constructing novel heterocyclic ensembles, particularly pyrrole-pyrimidine hybrids, which are considered privileged structures in anti-infective and anticancer drug design . Researchers can utilize this compound to develop new molecular entities targeting resistant pathogens or specific kinases. The reactive chloro and thiol groups present on the pyrimidine core offer excellent sites for further functionalization through nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the synthesis of targeted libraries for high-throughput screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H6ClN3S

Molecular Weight

211.67 g/mol

IUPAC Name

6-chloro-5-pyrrol-1-yl-1H-pyrimidine-4-thione

InChI

InChI=1S/C8H6ClN3S/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13)

InChI Key

DIUJBTIMEUIGHV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(NC=NC2=S)Cl

Origin of Product

United States

Preparation Methods

Chloro-Thiol Displacement Reactions

The most direct route involves substituting a chlorine atom in 4,5,6-trichloropyrimidine with pyrrole and thiol groups sequentially. Using anhydrous DMF as solvent and K₂CO₃ as base, the reaction proceeds at 80°C for 12 hours:

C3Cl3N3+C4H5NDMF, 80°CC7H6Cl2N4NaSHC8H6ClN3S\text{C}3\text{Cl}3\text{N}3 + \text{C}4\text{H}5\text{N} \xrightarrow{\text{DMF, 80°C}} \text{C}7\text{H}6\text{Cl}2\text{N}4 \xrightarrow{\text{NaSH}} \text{C}8\text{H}6\text{ClN}3\text{S}

Yields improve to 78% when using phase-transfer catalysts like tetrabutylammonium bromide.

Table 1: Optimization of Displacement Conditions

ParameterOptimal ValueYield Impact
Temperature80°C+22% vs 60°C
SolventAnhydrous DMF+15% vs THF
BaseK₂CO₃+18% vs NaOH
Reaction Time12 h+9% vs 8 h

Cyclocondensation Approaches

One-Pot Pyrrole-Pyrimidine Assembly

Recent protocols (2023–2025) utilize 2,5-dimethoxytetrahydrofuran as a pyrrole precursor, reacting with 4-chloro-6-thiopyrimidine intermediates under acidic conditions:

C4H3ClN2S+C4H8O2AcOH, 110°CC8H6ClN3S+2H2O\text{C}4\text{H}3\text{ClN}2\text{S} + \text{C}4\text{H}8\text{O}2 \xrightarrow{\text{AcOH, 110°C}} \text{C}8\text{H}6\text{ClN}3\text{S} + 2\text{H}2\text{O}

Key advantages include:

  • 85% yield with microwave-assisted heating

  • Reduced dimerization side products (<5%)

  • Compatibility with electron-deficient pyrroles

Comparative Analysis of Methodologies

Table 2: Synthetic Route Evaluation

MethodYield (%)Purity (HPLC)ScalabilityCost Index
Nucleophilic7898.5Excellent1.0
Cyclocondensation8597.2Moderate1.3
Catalytic7299.1Challenging2.1

Cyclocondensation offers highest yields but requires stringent temperature control. Catalytic methods provide superior purity at increased operational complexity.

Emerging Techniques (2024–2025)

Continuous Flow Synthesis

Pilot-scale reactors achieve 92% conversion in 30 minutes residence time via:

  • Microfluidic mixing of 4-chloro-5-iodopyrimidine and pyrrole

  • In-line thiolation with H₂S gas

  • Real-time UV monitoring (λ = 254 nm)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, alkoxides, and thiols.

Reaction ConditionsReagentsProductsYield (%)Reference
K₂CO₃, DMF, 80°CBenzylamine6-(Benzylamino)-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol78
NaH, THF, RTMethanol6-Methoxy-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol65

Key Findings :

  • Substitution efficiency depends on the leaving group’s electronegativity and steric hindrance from the pyrrole ring .

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethereal solvents.

Oxidation of the Thiol Group

The thiol (-SH) moiety at position 4 is susceptible to oxidation, forming disulfides or sulfonic acids.

Reaction TypeOxidizing AgentConditionsProduct
Disulfide formationI₂, H₂O₂EtOH, RT4,4'-Disulfanediylbis(6-chloro-5-(1H-pyrrol-1-yl)pyrimidine)
Sulfonic acid formationKMnO₄, H₂SO₄Reflux, 2h6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-sulfonic acid

Observations :

  • Iodine-mediated oxidation proceeds quantitatively in ethanol within 1 hour .

  • Strong oxidants like KMnO₄ require acidic conditions to avoid over-oxidation.

Functionalization via Cross-Coupling Reactions

The pyrrole ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl/alkyl group introductions.

Catalyst SystemSubstrateProductYield (%)
Pd(PPh₃)₄, K₂CO₃Phenylboronic acid5-(4-Phenyl-1H-pyrrol-1-yl)-6-chloropyrimidine-4-thiol82
CuI, L-prolineEthynylbenzene5-(4-Ethynylphenyl-1H-pyrrol-1-yl)-6-chloropyrimidine-4-thiol68

Mechanistic Insights :

  • Suzuki-Miyaura couplings exhibit higher regioselectivity compared to Sonogashira reactions due to steric effects .

  • Copper(I) catalysts are preferred for alkyne couplings to minimize side reactions .

Cyclization and Heterocycle Formation

The thiol group facilitates cyclization with electrophiles to form fused heterocycles.

ReagentConditionsProductApplication
Ethyl bromoacetateNaOH, EtOHPyrimido[4,5-d]thiazole derivativeAnticancer lead compound
Chloroacetyl chlorideDCM, RTThieno[2,3-d]pyrimidine analogueKinase inhibition studies

Notable Outcomes :

  • Cyclized products show enhanced bioactivity compared to the parent compound .

  • Reaction kinetics are temperature-dependent, with optimal yields achieved at 60–80°C.

Acid/Base-Mediated Tautomerism

The thiol group exhibits tautomerism, influencing reactivity and stability:

Thione formThiol form\text{Thione form} \rightleftharpoons \text{Thiol form}

Experimental Data :

  • Dominant tautomer : Thione form in solid state (confirmed by X-ray crystallography) .

  • pKa of thiol group : ~8.2 in aqueous solution, enabling deprotonation under mild basic conditions .

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights unique features:

CompoundReactivity at C6Thiol StabilityKey Difference
6-Chloro-5-phenylpyrimidine-4-thiolFaster substitutionProne to oxidationPhenyl vs. pyrrole electronic effects
6-Fluoro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiolSlower substitutionHigher thermal stabilityCl vs. F electronegativity

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has shown that compounds similar to 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been tested for their ability to inhibit the growth of various cancer cell lines, including breast and colorectal cancers. A study demonstrated that certain pyrimidine derivatives inhibited BRD4 and PLK1 proteins, essential for cancer cell proliferation, with IC50 values comparable to established chemotherapeutics like Methotrexate .

Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against key enzymes involved in cellular processes, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis. Compounds with similar structures have demonstrated competitive inhibition with IC50 values indicating significant potency .

Agricultural Applications

Pesticidal Properties
The thiol group in this compound may confer pesticidal properties, making it a candidate for agricultural applications. Studies on related compounds have indicated effectiveness against various agricultural pests and pathogens, suggesting potential use as a biopesticide . The ability to disrupt metabolic pathways in pests could lead to effective pest management solutions.

Biochemical Research

Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with biological targets at a molecular level. These studies reveal how the compound may inhibit specific proteins or enzymes critical in disease pathways, providing insights into its mechanism of action . Such information is vital for drug design and development.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of DHODH by this compound. The study found that it effectively reduced enzyme activity, leading to decreased proliferation of cells dependent on pyrimidine synthesis, thus supporting its role as a potential therapeutic agent in diseases characterized by rapid cell division.

Comparative Data Table

Application AreaCompound ActivityReference
Anticancer ActivityInhibition of BRD4 and PLK1
Enzyme InhibitionCompetitive inhibition of DHODH
Pesticidal PropertiesEffective against agricultural pests

Mechanism of Action

The mechanism of action of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with compounds from the provided evidence and inferred analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (Inferred) Physicochemical Properties (Inferred) Safety/Toxicity Insights
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol Pyrimidine - Cl (C6)
- 1H-pyrrole (C5)
- SH (C4)
Potential antifungal activity via thiol-mediated target binding. Higher polarity (due to -SH); moderate logP. Likely irritant (thiol reactivity).
Pyrazinecarboxamide analogs (A–G) Pyrazine - Cl (C6)
- Varied amino/alkyl groups (C5)
Antifungal (specific IC50 data not provided). Higher logP (bulky alkyl groups); reduced solubility. Variable; carboxamides generally stable.
5-(6-Chloropyrimidin-4-yloxy)-1H-indole Pyrimidine - Cl (C6)
- Indole-oxy (C4)
Unknown activity; structural similarity suggests enzyme inhibition. Lower reactivity (ether vs. thiol); moderate logP. SDS notes inhalation risks; no acute toxicity data.

Core Heterocycle and Electronic Effects

  • Pyrimidine vs. Pyrazine : The pyrimidine core (two nitrogens at 1,3-positions) in the main compound offers distinct electronic properties compared to pyrazine analogs (nitrogens at 1,4-positions). Pyrimidines are more electron-deficient, enhancing electrophilic interactions with biological targets .
  • Thiol vs. This may confer unique redox-mediated activity or instability .

Substituent Impact on Bioactivity

  • Pyrrole vs. Indole : The 1H-pyrrole substituent (five-membered, one nitrogen) in the main compound is smaller and less aromatic than the indole group (fused benzene-pyrrole system) in the compound from . This may reduce binding affinity to hydrophobic enzyme pockets but improve solubility .
  • Amino/Alkyl Groups in Pyrazine Analogs: The pyrazinecarboxamide analogs () feature bulky substituents like cyclohexylmethyl or dipropylamino groups, which likely enhance membrane penetration in antifungal applications. The main compound’s pyrrole group may prioritize hydrogen bonding over lipophilicity .

Biological Activity

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. With a molecular formula of C₈H₈ClN₃S, this compound features a pyrimidine ring with a chloro substituent and a pyrrole moiety, along with a thiol group that enhances its reactivity and potential biological interactions. This article reviews the biological activity of this compound, focusing on its antitumor properties, potential antimicrobial effects, and mechanisms of action.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with Cellular Signaling : It disrupts key signaling pathways involved in tumor growth and survival, particularly those related to cell cycle regulation and apoptosis.

Case Study

A study involving various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined for different cell lines, indicating its potential as an effective anticancer agent.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens. Its structural similarity to other biologically active compounds suggests it may possess additional pharmacological properties.

The antimicrobial activity is believed to stem from several mechanisms:

  • Inhibition of Enzyme Activity : The compound interacts with enzymes critical for bacterial metabolism.
  • Cell Membrane Disruption : It may compromise the integrity of bacterial cell membranes, leading to cell lysis.

Comparative Study

A comparative study evaluated the antimicrobial efficacy of this compound against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Structural Activity Relationship (SAR)

The unique structure of this compound contributes significantly to its biological activities. The presence of both chloro and thiol groups enhances its reactivity compared to similar compounds.

Related Compounds

Several compounds share structural similarities with this compound, exhibiting varying biological activities:

Compound NameStructure FeaturesBiological Activity
5-(1H-Pyrrol-1-yl)-2-thiouracilPyrrole and thiol groupsAntiviral and anticancer properties
6-Chloro-5-(thiazol-2-yl)pyrimidin-4-thiolThiazole instead of pyrroleAntimicrobial activity
4-ThiophenylpyrimidinoneThiophene ringAnticancer properties

Q & A

Q. What are the recommended synthetic routes for 6-chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or heterocyclic coupling. For example:

  • Step 1: Start with a 4-chloropyrimidine scaffold. Introduce the pyrrole moiety via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .
  • Step 2: Thiolation at the 4-position using thiourea or Lawesson’s reagent under inert conditions (N₂ atmosphere) .
    Key Variables:
  • Temperature: Higher temperatures (>100°C) accelerate thiolation but risk decomposition.
  • Solvent: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Catalysts: Pd(PPh₃)₄ for coupling reactions improves regioselectivity .
    Data Table:
RouteYield (%)Purity (HPLC)Key Reference
Coupling + Thiolation65–72≥95%
Direct Substitution45–5085–90%

Q. How can structural characterization be optimized for this compound?

Methodological Answer: Use a combination of:

  • NMR: Assign peaks via ¹H-¹H COSY and HSQC for pyrrole protons (δ 6.5–7.2 ppm) and pyrimidine protons (δ 8.0–8.5 ppm). Thiol protons (δ ~3.5 ppm) may require deuterated DMSO for stabilization .
  • X-ray Crystallography: Co-crystallize with ethanol/water to resolve the thiol group’s tautomeric form (thione vs. thiol) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ (theoretical m/z: 238.03) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Storage: Keep under N₂ at –20°C to prevent oxidation of the thiol group .
  • Waste Disposal: Neutralize acidic byproducts (e.g., HCl from substitution) with NaHCO₃ before disposal .
  • PPE: Use nitrile gloves and fume hoods; thiols may release H₂S upon decomposition .

Advanced Research Questions

Q. How does the thiol group’s tautomerism affect biological activity in kinase inhibition assays?

Methodological Answer:

  • Tautomer Stability: The thione form (C=S) is more stable in polar solvents, influencing binding to kinase ATP pockets (e.g., Src/Abl kinases) .
  • Experimental Design:
    • Compare IC₅₀ values in DMSO vs. aqueous buffers.
    • Use DFT calculations to model tautomer energetics .
      Data Table:
TautomerSolventIC₅₀ (µM)Reference
Thiol (C–SH)DMSO12.3 ± 1.2
Thione (C=S)H₂O8.7 ± 0.9

Q. How can contradictory data on cytotoxicity across studies be resolved?

Methodological Answer: Contradictions may arise from:

  • Cell Line Variability: Test in multiple lines (e.g., HeLa vs. MCF-7) with standardized protocols (e.g., MTT assay ).
  • Impurity Profiling: Use HPLC-MS to detect trace byproducts (e.g., 4-chloropyrimidine derivatives) that affect results .
  • Redox Sensitivity: Thiols may interact with cellular glutathione, altering apparent toxicity. Pre-treat cells with NAC (N-acetylcysteine) to control redox state .

Q. What computational strategies predict substituent effects on bioactivity?

Methodological Answer:

  • QSAR Modeling: Use Hammett constants (σ) for substituents at the 5-position (pyrrole) to correlate with logP and IC₅₀ .
  • Docking Simulations: AutoDock Vina can model interactions with kinase targets (e.g., PDB ID: 1OPJ). Focus on hydrogen bonding between the thiol and kinase hinge region .
    Data Table:
Substituent (R)logPPredicted IC₅₀ (µM)Experimental IC₅₀ (µM)
H1.210.511.3 ± 1.1
CH₃1.87.98.2 ± 0.7

Q. How to validate analytical methods for detecting metabolic byproducts?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in acetonitrile/water. Monitor m/z 238 → 154 (parent → thiol loss) .
  • Stability Testing: Incubate in simulated gastric fluid (pH 2.0) and liver microsomes to identify sulfoxide or disulfide metabolites .

Q. What are the challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Screening: Test mixtures of ethyl acetate/hexane (1:3) or THF/water for slow evaporation.
  • Polymorphism Risk: Use differential scanning calorimetry (DSC) to detect multiple melting points .
  • Neutron Diffraction: Required to resolve hydrogen positions in the thiol group .

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